Ethylene glycol-d6
CAS No.: 15054-86-1
Cat. No.: VC21013164
Molecular Formula: C2H6O2
Molecular Weight: 68.1 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 15054-86-1 |
---|---|
Molecular Formula | C2H6O2 |
Molecular Weight | 68.1 g/mol |
IUPAC Name | 1,1,2,2-tetradeuterio-1,2-dideuteriooxyethane |
Standard InChI | InChI=1S/C2H6O2/c3-1-2-4/h3-4H,1-2H2/i1D2,2D2,3D,4D |
Standard InChI Key | LYCAIKOWRPUZTN-UFSLNRCZSA-N |
Isomeric SMILES | [2H]C([2H])(C([2H])([2H])O[2H])O[2H] |
SMILES | C(CO)O |
Canonical SMILES | C(CO)O |
Introduction
Physical and Chemical Properties
Ethylene glycol-d6 possesses distinct physical and chemical properties that distinguish it from conventional ethylene glycol while preserving its fundamental chemical behavior. Table 1 presents the key identifying characteristics of this compound.
Table 1: Basic Identification Parameters of Ethylene Glycol-d6
Parameter | Value |
---|---|
CAS Number | 15054-86-1 |
Molecular Formula | C₂D₆O₂ |
Molecular Weight | 68.02-68.11 g/mol |
IUPAC Name | 1,1,2,2-tetradeuterio-1,2-dideuteriooxyethane |
SMILES Notation | [2H]OC([2H])([2H])C([2H])([2H])O[2H] |
InChI | InChI=1S/C2H6O2/c3-1-2-4/h3-4H,1-2H2/i1D2,2D2,3D,4D |
The physical properties of ethylene glycol-d6 closely resemble those of non-deuterated ethylene glycol with some key differences attributable to the isotopic effect. Table 2 outlines the primary physical properties of this compound.
Table 2: Physical Properties of Ethylene Glycol-d6
Property | Value | Unit |
---|---|---|
Physical Form | Liquid | - |
Density | 1.189 | g/mL |
Boiling Point | 86-87 (at 8 mmHg) | °C |
Flash Point | 111 | °C |
Odor | Odorless | - |
Solubility | Soluble in water, methanol, DMSO | - |
Storage Temperature | Ambient | - |
Compared to conventional ethylene glycol, the deuterated variant exhibits slightly different physical properties due to the kinetic isotope effect. The C-D bonds possess lower vibrational frequencies than corresponding C-H bonds, resulting in higher activation energy for bond cleavage . This difference translates to subtle variations in boiling point, vapor pressure, and reaction kinetics when compared to the non-deuterated compound.
Spectroscopic Characteristics
The primary value of ethylene glycol-d6 lies in its spectroscopic properties, particularly in nuclear magnetic resonance (NMR) applications. The complete deuteration eliminates proton signals that would otherwise appear in ¹H NMR spectra, making it an excellent choice for studies requiring a deuterated solvent without interfering hydrogen signals .
The infrared spectrum of ethylene glycol-d6 has been thoroughly documented, showing characteristic shifts in vibrational frequencies compared to the non-deuterated compound. These shifts occur because C-D bonds vibrate at lower frequencies than C-H bonds due to the greater mass of deuterium . This property makes ethylene glycol-d6 valuable for infrared spectroscopy studies focused on distinguishing isotopic effects.
When used as an NMR solvent, ethylene glycol-d6 provides several advantages:
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High isotopic purity (typically 98% deuterium atom incorporation)
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Minimal interfering signals in the proton NMR spectrum
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Excellent solubilizing properties for various organic compounds
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Relatively high boiling point allowing for elevated temperature NMR experiments
Synthesis Methods
The production of ethylene glycol-d6 typically involves isotopic exchange reactions utilizing either conventional ethylene glycol or related precursors. Several synthetic approaches have been documented in the literature, with varying degrees of efficiency and isotopic purity in the final product .
Deuteration via Catalytic Exchange
One common method for synthesizing ethylene glycol-d6 involves catalytic hydrogen-deuterium exchange reactions. This process typically employs a heterogeneous catalyst system in the presence of deuterium oxide (D₂O) under controlled conditions . The reaction involves:
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Activation of a metal catalyst surface (often palladium or platinum)
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Hydrogen-deuterium exchange between ethylene glycol and deuterium oxide
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Purification steps to achieve high isotopic purity
This method can achieve deuterium incorporation levels exceeding 98% when optimized. The reaction conditions typically involve elevated temperatures and catalyst systems specifically designed to facilitate hydrogen-deuterium exchange.
Two-Step Synthesis via Isotope Exchange
Another documented approach involves a two-step isotope exchange process, which can be particularly effective for large-scale production. This method offers cost-effectiveness while maintaining high deuterium incorporation efficiency . The process typically involves:
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Initial deuteration under base-catalyzed conditions
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Secondary exchange reaction to increase deuterium content
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Purification through distillation or other separation techniques
Applications in Research
Ethylene glycol-d6 serves numerous specialized functions across various scientific disciplines, with applications extending beyond its primary use as an NMR solvent .
NMR Spectroscopy Applications
The compound's primary application remains in NMR spectroscopy, where it serves as:
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A deuterated solvent for samples requiring a highly polar environment
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A reference material for calibrating NMR instruments
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A component in complex solvent systems for specialized NMR experiments
The high isotopic purity of commercially available ethylene glycol-d6 (typically ≥98% deuterium) ensures minimal interference from residual proton signals, a critical factor in high-precision NMR analyses .
Use in Mechanistic Studies
Ethylene glycol-d6 plays a valuable role in mechanistic studies investigating:
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Hydrogen-deuterium exchange kinetics
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Reaction mechanisms involving hydroxyl groups
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Isotope effects on reaction rates and pathways
Researchers utilize the deuterium-labeled compound to trace reaction pathways and elucidate mechanistic details that would be difficult to discern with non-labeled compounds .
Starting Material for Deuterated Compounds
As a readily available deuterated building block, ethylene glycol-d6 serves as a starting material for synthesizing more complex deuterated compounds, including:
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Deuterated oxiranes and related heterocycles
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Perdeuterated ethylenediaminetetraacetate (EDTA-d₁₂₄) for spectroscopic analysis
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Other deuterium-labeled molecules for specialized applications
Recent Research Developments
Recent scientific literature indicates growing interest in the applications of deuterated compounds, including ethylene glycol-d6, across various research domains .
Advances in Deuteration Techniques
Contemporary research has yielded improved methods for synthesizing highly deuterated compounds, including ethylene glycol-d6, with:
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Higher isotopic purity (exceeding 98% deuterium incorporation)
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More efficient catalytic systems
These advances have expanded access to high-quality deuterated materials for research applications.
Novel Applications in Biomedical Research
While traditional applications in spectroscopy remain dominant, emerging research highlights potential uses of deuterated compounds, including ethylene glycol derivatives, in biomedical contexts:
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